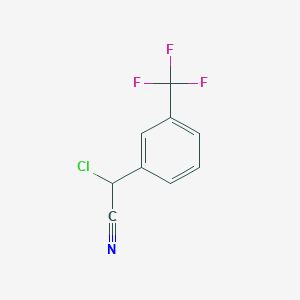![molecular formula C6H3N3O B2506060 Pyrrolo[2,3-d]pyrimidin-2-one CAS No. 322728-22-3](/img/structure/B2506060.png)
Pyrrolo[2,3-d]pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[2,3-d]pyrimidin-2-one derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse range of biological activities and potential therapeutic applications. These compounds are structurally related to nucleic acid bases, which makes them suitable for interactions with biopolymers and enzymes . The interest in these compounds has been reflected in the increasing number of studies and patents over the past decade .
Synthesis Analysis
The synthesis of this compound derivatives has been achieved through various methods. One approach involves the cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with aromatic aldehydes, followed by air oxidation in the presence of a Brønsted-acidic ionic liquid, which acts as a green and reusable catalyst . Another method utilizes a one-pot three-component approach catalyzed by HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst under solvent-free conditions . Additionally, a one-pot three-component domino protocol has been developed for the synthesis of pyrano[2,3-d]pyrimidines, which are structurally related to pyrrolo[2,3-d]pyrimidin-2-ones . These methods emphasize the importance of green chemistry by minimizing solvent use and simplifying purification processes .
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by the presence of a pyrrolopyrimidine core, which is a fused bicyclic ring system combining pyrrole and pyrimidine rings. This core structure is often modified with various substituents that can enhance the compound's biological activity and binding affinity to target molecules . The molecular design of these derivatives is guided by computational models, such as docking studies, to optimize interactions with biological targets like thymidylate synthase .
Chemical Reactions Analysis
This compound derivatives participate in a variety of chemical reactions, which are essential for their synthesis and functionalization. These reactions include condensation, cyclocondensation, and domino reactions that allow for the introduction of different substituents and the formation of complex structures . The reactivity of these compounds is influenced by the presence of reactive functional groups, such as amino and carboxamide groups, which can undergo further transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These compounds typically exhibit good thermal stability, which is important for their potential applications in various fields . The presence of different substituents can also affect properties such as solubility and reactivity, which are crucial for their biological activity and pharmacological profile . The synthesized compounds are characterized using techniques like IR, NMR spectroscopy, and in some cases, X-ray diffraction analysis .
Relevant Case Studies
Several case studies have demonstrated the potential applications of this compound derivatives. For instance, some derivatives have been evaluated for their antimicrobial activity against Gram-positive, Gram-negative bacteria, and different Candida strains, with promising results . Another study focused on the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors, which could have implications for cancer therapy . These case studies highlight the therapeutic potential of this compound derivatives and the importance of continued research in this area.
科学的研究の応用
Kinase Research Applications : Pyrrolo[2,3-d]pyrimidin-2-one derivatives have been explored in kinase research areas. Cheung, Harris, and Lackey (2001) synthesized 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives, applying these as novel scaffolds in kinase research (Cheung, Harris, & Lackey, 2001).
Fluorescent Analog of Cytidine : Berry et al. (2004) created Pyrrolo-dC, a fluorescent analog of deoxycytidine, useful for studying oligonucleotides (Berry et al., 2004).
Antitumor Properties : Mieczkowski et al. (2015) synthesized a series of this compound nucleosides, investigating their antitumor properties against HL-60 and Jurkat E6.1 cell lines (Mieczkowski et al., 2015).
Recognition in DNA Triple Helices : Ranasinghe et al. (2005) synthesized substituted this compound nucleoside analogs for selective binding to CG inversions in DNA triple helices (Ranasinghe et al., 2005).
In Vitro Antitumor Activity : Atapour-Mashhad et al. (2011) investigated the cytotoxic properties of pyrrolo[2,3-d]pyrimidin-4-ones on human cancer cell lines, exploring the role of apoptosis in their effects (Atapour-Mashhad et al., 2011).
RNA Probe : Tinsley and Walter (2006) demonstrated the use of Pyrrolo-C as a fluorescent probe for monitoring RNA secondary structure formation (Tinsley & Walter, 2006).
Kinase Inhibitors : Musumeci et al. (2017) reviewed pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors, highlighting their recent applications in treating inflammatory and myeloproliferative diseases (Musumeci et al., 2017).
Antitumor Agent : Gangjee et al. (2000) designed and synthesized a novel compound as a dual inhibitor of thymidylate synthase and dihydrofolate reductase, showcasing its potential as an antitumor agent (Gangjee et al., 2000).
作用機序
Target of Action
Pyrrolo[2,3-d]pyrimidin-2-one has been found to interact with a broad range of biological components, including enzymes, peptides, and metabolites . It has been reported to inhibit the α-amylase enzyme , which plays a crucial role in the breakdown of complex carbohydrates into glucose . In the context of cancer, it has been found to interact with the Bcl2 anti-apoptotic protein .
Mode of Action
The compound exerts its anticancer effects through multiple mechanisms, including the arrest of cell cycle, induction of apoptosis, and inhibition of cell migration, metastasis, and angiogenesis . It has been found to decrease the migration and invasion of certain cancer cells . In the context of diabetes, it inhibits the α-amylase enzyme, slowing down the breakdown of complex carbohydrates into glucose .
Biochemical Pathways
This compound affects several biochemical pathways. In cancer cells, it up-regulates the expression of P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 . This leads to increased activity of Caspase 8 and BAX, promoting apoptosis . In the context of diabetes, by inhibiting α-amylase, it slows down the breakdown of complex carbohydrates, leading to a more regulated and progressive release of glucose into the circulation .
Pharmacokinetics
The compound demonstrates acceptable pharmacokinetic characteristics. For instance, one study reported that Pyrrolo[2,3-d]pyrimidine 14, when administered orally at a dose of 20 mg/kg, had a Tmax of 0.28 h, a t1/2 of 4.08 h, and a Cmax of 21.73 ng/mL .
Result of Action
The compound’s action results in significant molecular and cellular effects. In cancer cells, it causes cell cycle arrest at the G1/S phase , induces apoptotic death , and increases the percentage of fragmented DNA . In the context of diabetes, it demonstrates excellent antidiabetic action, with IC50 values in the 0.252–0.281 mM range .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine
Safety and Hazards
特性
IUPAC Name |
pyrrolo[2,3-d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O/c10-6-8-3-4-1-2-7-5(4)9-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBUGYKMBLUTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=O)N=C2N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2505977.png)

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2505979.png)
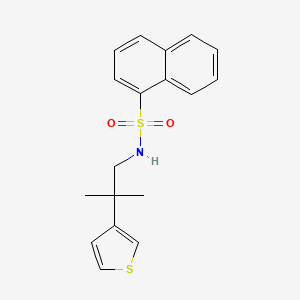
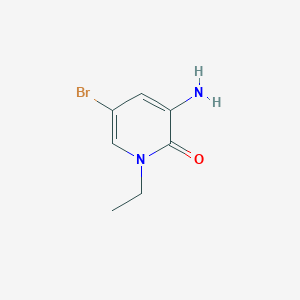
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide](/img/structure/B2505986.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2505991.png)
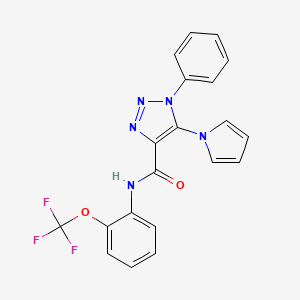
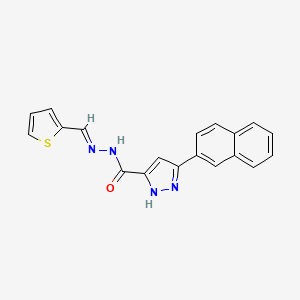
![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2505997.png)
![Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2505998.png)
